molecular formula C22H30N2O4S B2608651 4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170396-24-3

4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2608651
CAS No.: 1170396-24-3
M. Wt: 418.55
InChI Key: LNNRFDHHWGSUDO-UHFFFAOYSA-N
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Description

4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a tetrahydroquinoline moiety, and an isobutoxy substituent.

Preparation Methods

The synthesis of 4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutoxy Group: This step involves the alkylation of a phenol or an alcohol with an isobutyl halide under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the isobutoxy group, depending on the reaction conditions and the nucleophile used.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and tetrahydroquinoline moieties. These interactions may modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-isobutoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide include:

    4-isobutoxy-N-(2-methoxyethyl)-N-(3-thienylmethyl)benzenesulfonamide: This compound has a thienylmethyl group instead of the tetrahydroquinoline moiety.

    4-isobutoxy-N-(4-methoxy-2-nitrophenyl)benzamide: This compound features a methoxy-nitrophenyl group instead of the tetrahydroquinoline moiety.

    4-isobutoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide: This compound contains a piperidine ring instead of the tetrahydroquinoline moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S/c1-17(2)16-28-20-8-10-21(11-9-20)29(25,26)23-19-7-6-18-5-4-12-24(13-14-27-3)22(18)15-19/h6-11,15,17,23H,4-5,12-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRFDHHWGSUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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